Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)-
Description
The compound "Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)-" features an ethanone backbone substituted with a dimethylamino group at position 2 and a 4-methylpiperazinyl group at position 1. Its molecular formula is C₉H₁₇N₃O, with a molar mass of 183.26 g/mol. This structural configuration is common in bioactive molecules targeting neurological or antimicrobial pathways due to the piperazine ring's versatility in receptor interactions .
Properties
CAS No. |
5610-50-4 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H19N3O/c1-10(2)8-9(13)12-6-4-11(3)5-7-12/h4-8H2,1-3H3 |
InChI Key |
CERRQWPCGVMFAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C)C |
Origin of Product |
United States |
Biological Activity
Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)-, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.
Chemical Structure and Properties
The chemical structure of Ethanone, 2-(dimethylamino)-1-(4-methyl-1-piperazinyl)- features a piperazine ring substituted with a dimethylamino group and an ethanone moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activities
Ethanone derivatives, including the compound , exhibit a wide range of biological activities:
- Antimicrobial Activity : Piperazine derivatives are known for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth and show efficacy against various pathogens .
- Anticancer Properties : Research indicates that piperazine-containing compounds can induce apoptosis in cancer cells. For instance, some derivatives have shown selective cytotoxicity against tumor cell lines while sparing normal cells .
- Antiviral Effects : Certain piperazine derivatives have been reported to possess antiviral activity, potentially by interfering with viral replication processes .
- Neuropharmacological Effects : The piperazine moiety is prevalent in drugs targeting neurological disorders. Compounds like Ethanone are being explored for their potential in treating conditions such as anxiety and depression due to their interaction with serotonin receptors .
The biological activity of Ethanone can be attributed to its ability to modulate neurotransmitter systems and interact with various receptors:
- Serotonin Receptors : Piperazine derivatives often exhibit affinity for serotonin receptors (5-HT), which are crucial in mood regulation and anxiety responses. This interaction may underlie their neuropharmacological effects .
- α-Adrenergic Receptors : The compound's structure suggests potential activity at α-adrenergic receptors, contributing to its cardiovascular effects .
Table 1: Summary of Biological Activities of Ethanone Derivatives
Case Study: Anticancer Activity
In a study examining the anticancer properties of piperazine derivatives, Ethanone was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various piperazine derivatives, including Ethanone. The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Scientific Research Applications
Pharmacological Applications
Ethanone derivatives have been investigated for their pharmacological properties, particularly in the fields of:
- Antidepressants : Certain ethanone derivatives exhibit potential as antidepressant agents due to their ability to modulate neurotransmitter systems. For instance, compounds that act as selective serotonin reuptake inhibitors (SSRIs) have been synthesized based on the ethanone structure, showing efficacy in preclinical models .
- Antimicrobial Activity : Research has highlighted the compound's potential antibacterial properties. A study indicated that modifications on the ethanone scaffold could enhance activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Some ethanone derivatives have been tested for their cytotoxic effects against cancer cell lines. Studies show that specific substitutions on the ethanone structure can lead to significant inhibition of tumor growth in vitro, suggesting a pathway for future cancer therapies .
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel ethanone derivatives and their effects on serotonin receptors. The results indicated that certain derivatives displayed selective binding affinity and improved behavioral outcomes in animal models of depression .
Antimicrobial Efficacy
In a comparative study, various ethanone derivatives were tested against common bacterial pathogens. The results demonstrated that specific structural modifications led to enhanced antibacterial activity, with some compounds showing MIC values comparable to established antibiotics .
Anticancer Research
A series of ethanone-based compounds were evaluated for their anticancer properties against several human cancer cell lines. The findings suggested that compounds with piperazine moieties exhibited significant cytotoxicity, indicating a promising avenue for developing new anticancer agents .
Data Tables
| Application Area | Compound Variants Tested | Key Findings |
|---|---|---|
| Antidepressant Activity | Ethanone derivatives | Selective serotonin receptor modulation |
| Antimicrobial Activity | Various derivatives | Enhanced activity against MRSA and other strains |
| Anticancer Properties | Piperazine-modified variants | Significant cytotoxicity in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
2-(Methylamino)-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride
- Structure: Differs by replacing the dimethylamino group with a methylamino group (-NHCH₃) and includes a hydrochloride salt.
- Properties : Molecular formula C₈H₁₈ClN₃O (molar mass: 207.7 g/mol). The hydrochloride salt enhances aqueous solubility but introduces irritant properties .
- Key Difference: Reduced steric bulk compared to dimethylamino may alter receptor binding kinetics.
1-(4-Phenylpiperazin-1-yl)ethanone (CAS 21557-13-1)
- Structure : Piperazine ring substituted with a phenyl group instead of methyl.
- No direct activity data is provided, but phenylpiperazine derivatives are known for serotonin receptor modulation .
2-(4-Ethyl-1-piperazinyl)-1-(3-methylcarbazol-9-yl)ethanone (CAS 727390-05-8)
- Structure: Incorporates a carbazole moiety linked to the ethanone.
- Properties : Carbazole’s planar aromatic structure enhances π-π stacking with biological targets, likely increasing affinity for DNA or enzyme active sites. The ethyl group on piperazine may prolong metabolic stability compared to methyl .
Modifications to the Ethanone Backbone
1-[4-(3,4-Diaminophenyl)-1-piperazinyl]ethanone (CAS 21557-13-1)
- Structure: Ethanone linked to a piperazinyl group attached to a diaminophenyl ring.
- Increased polarity may reduce membrane permeability compared to the target compound .
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-phenylethan-1-one
- Structure: Features a hydroxyl (-OH) and phenyl group on the ethanone backbone.
- Properties : Higher molecular weight (255.31 g/mol ) and melting point (161–163°C) due to hydroxyl and phenyl groups. The hydroxyl group increases hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .
Heterocyclic and Functional Group Additions
1-(2-(4-(Dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (Compound 2a)
- Structure: Contains an oxadiazole ring fused to the ethanone.
- Activity: Demonstrated potent antibacterial activity against S. aureus and P. aeruginosa (MIC values <10 µg/mL). The oxadiazole ring’s electron-withdrawing nature enhances electrophilic interactions with bacterial enzymes .
- Key Difference: The target compound lacks this heterocycle, likely reducing antibacterial efficacy but possibly improving selectivity for non-bacterial targets.
4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one (CAS 142877-39-2)
- Structure: Piperazinone (lactam) ring with a dimethylaminoethyl side chain.
Research Findings and Implications
- Antimicrobial Activity : Oxadiazole-containing analogs (e.g., compound 2a) show superior antibacterial activity compared to the target compound, emphasizing the role of heterocycles in targeting microbial enzymes .
- CNS Targeting : Piperazine derivatives with lipophilic groups (e.g., phenyl, carbazole) exhibit enhanced blood-brain barrier penetration, suggesting the target compound’s 4-methyl group may offer a balance between solubility and CNS uptake .
- Safety Profile : Hydrochloride salts (e.g., ) improve solubility but introduce irritancy, highlighting formulation challenges for the target compound .
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves evaluating reaction conditions (e.g., solvent, temperature, catalysts) and reagent selection. For example, ketone formation via nucleophilic substitution on the piperazine ring may benefit from polar aprotic solvents like DMF or THF under reflux. Reducing agents such as NaBH4 (for mild conditions) or LiAlH4 (for stronger reduction) can influence stereochemistry and byproduct formation . Monitoring reaction progress via TLC or HPLC, followed by purification using column chromatography or recrystallization, enhances purity. Catalytic methods (e.g., Pd-mediated coupling) could also be explored for regioselective modifications .
What analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions on the piperazine and dimethylamino groups. For instance, the carbonyl carbon (C=O) typically resonates at ~200-210 ppm in ¹³C NMR, while the piperazine protons show splitting patterns between δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak). Fragmentation patterns, such as loss of the dimethylamino group (-45 Da), validate structural motifs .
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions, critical for studying solid-state properties .
How can solubility and logP values be experimentally determined for this compound?
Methodological Answer:
- Shake-Flask Method: Dissolve the compound in a biphasic system (e.g., octanol/water) under controlled pH. Measure concentrations via UV-Vis spectroscopy to calculate logP .
- HPLC Retention Time: Correlate retention times with known standards using a C18 column and aqueous/organic mobile phases.
- Thermodynamic Solubility: Saturate solvents (e.g., water, DMSO) and quantify dissolved compound via gravimetric analysis or NMR .
What mechanistic insights exist for substitution reactions at the piperazine ring?
Methodological Answer:
Substitution reactions often proceed via a two-step mechanism: (1) protonation of the piperazine nitrogen to enhance electrophilicity, followed by (2) nucleophilic attack (e.g., by amines or alkoxides). Kinetic studies (e.g., varying nucleophile concentration) and DFT calculations can elucidate transition states and rate-determining steps. Steric hindrance from the 4-methyl group may slow reactivity compared to unsubstituted piperazines .
How can structure-activity relationships (SAR) be studied for analogs of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replacing dimethylamino with morpholino or varying the piperazine methyl group).
- Biological Assays: Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition). Use IC50/EC50 values to correlate structural changes with activity.
- Computational Modeling: Molecular docking or MD simulations predict binding modes and affinity trends. QSAR models link physicochemical descriptors (logP, polar surface area) to bioactivity .
What computational methods validate the compound’s electronic or conformational properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with crystallographic data .
- Molecular Dynamics (MD): Simulate solvation effects or membrane permeability using force fields like AMBER or CHARMM.
- NMR Chemical Shift Prediction: Tools like ACD/Labs or Gaussian-based methods validate experimental shifts .
How can impurities or degradation products be identified during synthesis?
Methodological Answer:
- LC-MS/MS: Detect low-abundance impurities via tandem MS fragmentation.
- Forced Degradation Studies: Expose the compound to heat, light, or oxidative conditions (e.g., H2O2). Monitor degradation pathways using UPLC-QTOF.
- Stability-Indicating Methods: Develop HPLC/UV methods with baseline separation of parent compound and degradants .
What safety protocols are recommended for handling this compound in vitro?
Methodological Answer:
- Toxicity Screening: Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays. Reference LD50 data for structurally related compounds to estimate hazard levels .
- PPE Requirements: Use gloves, lab coats, and fume hoods to minimize exposure.
- Waste Disposal: Follow institutional guidelines for organic amines and ketones, ensuring neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
